Sulfonamide Biological Activity Divergence: Oxazole-C4 vs. Benzene-Para Sulfonamide Regioisomers
The sulfonamide derived from the target compound (2-methyl-5-phenyl-1,3-oxazole-4-sulfonamide, CAS 2169341-93-7) and the regioisomeric sulfonamide derived from 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride (CAS 293306-72-6) exhibit drastically different human carbonic anhydrase II (hCA II) inhibitory potency. The oxazole-4-sulfonamide regioisomer shows only marginal hCA II binding (Ki > 100,000 nM) , placing it in the weakly active range. In contrast, the benzene-para-sulfonamide regioisomer and close structural analogs achieve picomolar hCA II inhibition (Ki in the picomolar range) and demonstrate intraocular pressure-lowering efficacy comparable to clinical dorzolamide in rabbit models . This >100,000-fold difference in target engagement highlights that the regioisomeric identity of the sulfonyl chloride building block predetermines the biological fate of the final sulfonamide.
| Evidence Dimension | Human carbonic anhydrase II (hCA II) inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM (2-methyl-5-phenyl-1,3-oxazole-4-sulfonamide, derived from target compound) |
| Comparator Or Baseline | Ki in picomolar range (4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide and close analogs, derived from regioisomeric sulfonyl chloride CAS 293306-72-6) |
| Quantified Difference | >100,000-fold difference in Ki (target compound-derived sulfonamide vs. regioisomer-derived sulfonamide) |
| Conditions | Recombinant human carbonic anhydrase II; stopped-flow CO₂ hydration assay (phenol red indicator); compounds preincubated for 10–15 min |
Why This Matters
For medicinal chemistry campaigns targeting hCA II (glaucoma, epilepsy, oncology), selecting the correct sulfonyl chloride regioisomer determines whether the resulting sulfonamide library will contain nanomolar/picomolar leads or inactive compounds.
- [1] BindingDB. BDBM50517109 / CHEMBL4447236: 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide binding to human carbonic anhydrase II. Ki > 1.00E+5 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517109 (accessed 2025). View Source
- [2] Ferraroni, M.; Lucarini, L.; Masini, E.; Korsakov, M.; Scozzafava, A.; Supuran, C. T.; Krasavin, M. 1,3-Oxazole-based selective picomolar inhibitors of cytosolic human carbonic anhydrase II alleviate ocular hypertension in rabbits: Potency is supported by X-ray crystallography of two leads. Bioorg. Med. Chem. 2017, 25, 4560–4565. DOI: 10.1016/j.bmc.2017.06.054. View Source
